4,5-Diiodopyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4I2N2 |
|---|---|
Molecular Weight |
345.91 g/mol |
IUPAC Name |
4,5-diiodopyridin-2-amine |
InChI |
InChI=1S/C5H4I2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) |
InChI Key |
RZBNZAJXIWRJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)I)I |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4,5 Diiodopyridin 2 Amine
De Novo Synthesis Approaches to the 4,5-Diiodopyridin-2-amine Scaffold
De novo synthesis, the construction of the pyridine (B92270) ring from acyclic precursors, offers a powerful strategy for introducing a variety of substituents with high regiocontrol. While specific de novo syntheses leading directly to this compound are not extensively documented, established methods for constructing polysubstituted pyridines can be conceptually adapted. For instance, multicomponent reactions, such as the Hantzsch pyridine synthesis or variations thereof, could theoretically incorporate iodine-containing building blocks to assemble the desired scaffold. researchgate.net The challenge lies in the availability and stability of appropriately functionalized and iodinated acyclic precursors.
Regioselective Halogenation Techniques for Pyridine Ring Systems
The direct introduction of iodine onto a pre-existing pyridine ring is a more common approach. However, achieving regioselectivity, particularly the specific 4,5-di-iodination pattern on a 2-aminopyridine (B139424), presents a significant synthetic challenge due to the directing effects of the amino group and the inherent reactivity of the pyridine ring.
Direct Iodination Protocols Leading to this compound
Direct iodination of 2-aminopyridine typically yields a mixture of products, with substitution occurring at the 3- and 5-positions due to the ortho- and para-directing nature of the amino group. A German patent from 1925 describes the iodination of 2-aminopyridine using an aqueous iodine-potassium iodide solution, which primarily yields 2-amino-5-iodopyridine. google.com Achieving di-iodination at the 4- and 5-positions would likely require more specialized reagents or reaction conditions to overcome the inherent regiochemical preferences. Radical-based C-H iodination protocols have been developed for various nitrogen-containing heterocycles, including pyridines, which can lead to C3 and C5 iodination. scispace.comrsc.org However, specific conditions for achieving 4,5-di-iodination of 2-aminopyridine via this method are not reported.
Iodination via Pre-functionalized Pyridine Systems
A more controlled approach to the synthesis of this compound involves the use of pre-functionalized pyridine rings where other substituents direct the iodination or are themselves replaced by iodine. For instance, a 2-aminopyridine bearing directing groups at the 4- and 5-positions, such as bromo or chloro substituents, could undergo halogen exchange reactions. Alternatively, starting with a pyridine ring already substituted at the 4 and 5 positions with groups amenable to conversion into iodo groups (e.g., via Sandmeyer reaction of corresponding amino groups) presents a plausible, albeit multi-step, pathway. Research on the regioselective functionalization of 2-chloropyridines has shown that it is possible to introduce different halogens at the 4 and 5-positions, which could then potentially be converted to the di-iodo analogue. mdpi.com
Multi-step Convergent and Divergent Synthetic Strategies for this compound
Multi-step synthetic sequences provide the flexibility to construct complex molecules like this compound with precise control over the substitution pattern. A convergent strategy might involve the synthesis of two or more fragments that are then combined to form the final product. For example, a suitably substituted diene and a dienophile could be envisioned to undergo a Diels-Alder reaction to form a dihydropyridine (B1217469) intermediate, which is then aromatized and further functionalized.
A divergent approach would start from a common intermediate that is then elaborated into a variety of related compounds, including the target molecule. For instance, a 2-amino-4,5-dibromopyridine could serve as a key intermediate. Selective metal-halogen exchange at one of the bromine positions followed by quenching with an iodine electrophile, and then repetition of the process at the other position, could theoretically yield the desired di-iodo product. The synthesis of various diaminopyridines from bromo-chloropyridine starting materials highlights the feasibility of such multi-step approaches in accessing specifically substituted pyridines. researchgate.net
Advanced Synthetic Transformations Utilizing Pyridine Precursors to Afford this compound
Modern synthetic organic chemistry offers a range of advanced transformations that could be applied to the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions, for example, are powerful tools for forming carbon-halogen bonds. While typically used for C-C, C-N, or C-O bond formation, methodologies for C-H iodination catalyzed by metals like palladium or iron have been developed for various aromatic systems. acs.org The application of such methods to 2-aminopyridine would require careful optimization to control the regioselectivity.
Furthermore, directed ortho-metalation (DoM) strategies, where a functional group directs the deprotonation and subsequent functionalization of an adjacent position, could be a viable route. However, this would likely lead to substitution at the 3-position of 2-aminopyridine. More complex, multi-step sequences involving protection-deprotection and functional group interconversions would be necessary to achieve the 4,5-di-iodination pattern.
Green Chemistry Principles and Sustainable Routes in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of halogenated pyridines, this translates to exploring solvent-free reactions, using less toxic reagents, and developing catalytic processes.
Recent research has demonstrated the potential of mechanochemistry, or mechanical grinding, for the iodination of pyrimidine (B1678525) derivatives under solvent-free conditions. mdpi.comresearchgate.netsemanticscholar.orgnih.gov This approach, which avoids the use of hazardous solvents, could potentially be adapted for the iodination of aminopyridines. The use of solid iodine and a silver salt as an electrophilic iodinating reagent in these solvent-free reactions offers a more environmentally benign alternative to traditional methods that often employ harsh acids and oxidizing agents. mdpi.comresearchgate.netsemanticscholar.orgnih.gov
Furthermore, the development of catalytic C-H functionalization methods aligns with green chemistry principles by avoiding the need for pre-functionalized substrates, thus reducing the number of synthetic steps and the associated waste. rsc.org The use of visible light photocatalysis is another emerging sustainable method for introducing functional groups into pyridines. chemeurope.com While direct application to the synthesis of this compound has yet to be reported, these sustainable approaches represent promising future directions for the synthesis of this and other halogenated pyridines. nih.gov
Below is a table summarizing various synthetic strategies for halogenated pyridines that could be conceptually applied or adapted for the synthesis of this compound.
Table 1: Overview of Synthetic Strategies for Halogenated Pyridines
| Strategy | Description | Potential Application for this compound | Key Challenges |
|---|---|---|---|
| Direct C-H Iodination | Introduction of iodine directly onto the pyridine ring. | Potentially a one-step process from 2-aminopyridine. | Achieving the correct 4,5-regioselectivity is difficult due to electronic effects. |
| Halogen Exchange | Replacement of other halogens (e.g., Br, Cl) with iodine. | Could provide a route from readily available dihalo-2-aminopyridines. | Requires selective activation of specific halogen positions. |
| Sandmeyer Reaction | Conversion of an amino group to an iodo group via a diazonium salt. | Could be used if a 2,4,5-triaminopyridine precursor were available. | Synthesis of the required polysubstituted amino precursor can be complex. |
| Multi-component Reactions | Assembly of the pyridine ring from multiple acyclic precursors. | Allows for the incorporation of iodine-containing building blocks from the start. | Availability and stability of the required iodinated starting materials. |
| Metal-Catalyzed C-H Iodination | Use of transition metals to catalyze the direct iodination of C-H bonds. | Potentially more selective than traditional iodination methods. | Catalyst and ligand design are crucial for achieving the desired regioselectivity. |
| Green Mechanochemical Iodination | Solvent-free reaction using mechanical grinding. | Offers a more sustainable and environmentally friendly approach. | Adaptability and selectivity for the specific di-iodination of 2-aminopyridine need to be established. |
Reactivity Profiles and Mechanistic Investigations of 4,5 Diiodopyridin 2 Amine
Carbon-Iodine Bond Reactivity in 4,5-Diiodopyridin-2-amine
The two carbon-iodine (C-I) bonds on the pyridine (B92270) core are primary sites for reactivity, particularly for transition metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond make it an excellent substrate for oxidative addition to low-valent metal centers, which is the key initiating step in many catalytic cycles.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for haloarenes, particularly for halopyridines where the ring nitrogen atom provides activation. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For SNAr to occur at a reasonable rate, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
In the case of this compound, the pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack. However, the iodine leaving groups are located at the C4 and C5 positions. Furthermore, the 2-amino group is a strong electron-donating group, which increases the electron density of the pyridine ring and thus deactivates it towards nucleophilic attack. Consequently, this compound is generally not expected to undergo SNAr reactions under standard conditions. For substitution to occur via this pathway, exceptionally strong nucleophiles or harsh reaction conditions would likely be required. youtube.com
Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst), dissolving metal reductions, or hydride reagents. For polyhalogenated compounds like this compound, the primary challenge is achieving selective mono-dehalogenation.
Achieving regioselective reduction of one C-I bond over the other in this compound is challenging due to the similar electronic environments of the C4 and C5 positions. The electronic influence of the 2-amino group is transmitted differently to these positions (para to C4 and meta to C5), which could theoretically provide a basis for selectivity. However, this difference is often insufficient to allow for high selectivity with common reducing agents. Therefore, a mixture of the mono-iodinated products (4-iodo-pyridin-2-amine and 5-iodo-pyridin-2-amine) and the fully dehalogenated product (pyridin-2-amine) would be the expected outcome. Specific catalyst systems or directed reduction strategies would be necessary to achieve high regioselectivity.
Amination and Functionalization Reactions at the Amino Group of this compound
The 2-amino group on the pyridine ring is nucleophilic and behaves similarly to a typical aromatic amine. It can readily participate in a variety of functionalization reactions, including acylation, alkylation, and sulfonylation.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-(4,5-diiodopyridin-2-yl)amides. This transformation is often used to protect the amino group during subsequent reactions at the C-I positions.
Alkylation: The amino group can be alkylated using alkyl halides. However, overalkylation to form tertiary amines can be a competing process. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, offers a more controlled method for mono-alkylation.
Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride, in the presence of a base like pyridine, results in the formation of the corresponding sulfonamide.
These functionalization reactions are generally high-yielding and allow for the modification of the electronic and steric properties of the molecule, or for the introduction of new functional handles for further synthetic elaboration.
Diverse Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
The C-I bonds of this compound are highly susceptible to oxidative addition by palladium(0) catalysts, making the compound an excellent substrate for a wide array of cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling an organoboron reagent with an organic halide. rsc.org The reactivity of aryl halides in the rate-determining oxidative addition step typically follows the order I > Br > Cl. rsc.org As this compound possesses two highly reactive C-I bonds, it is an ideal candidate for this transformation.
Regioselectivity in the mono-arylation of dihalopyridines can be influenced by the electronic nature of the ring and the specific positions of the halogens. nih.govacademie-sciences.fr In this compound, the C4 position is para to the electron-donating amino group, while the C5 position is meta. This electronic differentiation may allow for selective mono-coupling under carefully controlled conditions, potentially favoring reaction at the C5 position which is less electronically enriched. However, sequential or double coupling to yield 4,5-diaryl-pyridin-2-amine is also readily achievable by using an excess of the boronic acid and catalyst.
Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Product(s) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 4-Iodo-5-phenyl-pyridin-2-amine / 4,5-Diphenyl-pyridin-2-amine |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 4-Iodo-5-(4-methoxyphenyl)-pyridin-2-amine |
| 3 | Thiophene-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 4,5-Di(thiophen-3-yl)pyridin-2-amine |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org A related process allows for the synthesis of aryl ethers from aryl halides and alcohols (Buchwald-Hartwig etherification). The high reactivity of aryl iodides makes this compound a prime substrate for these transformations. wikipedia.org
Selective mono-amination at either the C4 or C5 position is a significant consideration. Studies on similar substrates, such as 2-fluoro-4-iodopyridine, have shown that Buchwald-Hartwig amination can occur exclusively at the C4-iodide position, demonstrating that high regioselectivity is achievable. researchgate.net For this compound, it is crucial to consider the existing 2-amino group, which could potentially interfere with the reaction or require a protection-deprotection sequence if a different amine is to be introduced. The reaction can be used to synthesize complex diamino- or triaminopyridines, as well as amino-alkoxy-pyridines.
Table 2: Representative Buchwald-Hartwig Amination and Etherification Reactions
| Entry | Coupling Partner | Reaction Type | Catalyst System | Base | Solvent | Product |
| 1 | Morpholine | Amination | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 4-(Morpholin-4-yl)-5-iodo-pyridin-2-amine |
| 2 | Aniline | Amination | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 4-Iodo-5-phenylamino-pyridin-2-amine |
| 3 | Phenol | Etherification | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 4-Iodo-5-phenoxy-pyridin-2-amine |
Copper-Catalyzed Chan-Lam Coupling Studies
The Chan-Lam coupling is a powerful method for the formation of carbon-heteroatom bonds, typically involving the reaction of an amine or alcohol with a boronic acid, catalyzed by a copper salt. wikipedia.org For this compound, the primary amino group presents a reactive site for such couplings. The general mechanism of the Chan-Lam coupling involves the formation of a copper-aryl complex, followed by coordination of the amine and subsequent reductive elimination to form the desired N-aryl product. wikipedia.org
While specific studies on the Chan-Lam coupling of this compound are not extensively documented, the reactivity of similar aminopyridine substrates suggests that the reaction is feasible. The presence of the electron-donating amino group enhances the nucleophilicity of the nitrogen atom, facilitating its coordination to the copper catalyst. However, the steric hindrance from the adjacent iodo group at the 4-position might influence the reaction rate and efficiency.
Table 1: Postulated Chan-Lam Coupling of this compound with Phenylboronic Acid
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Expected Product |
| This compound | Phenylboronic acid | Cu(OAc)₂ | Pyridine | Dichloromethane | 4,5-Diiodo-N-phenylpyridin-2-amine |
It is also important to consider the potential for competitive N-arylation versus C-I bond activation under copper catalysis, although Chan-Lam conditions are generally selective for N-arylation. The reaction conditions, such as the choice of copper salt, ligand, base, and solvent, would need to be carefully optimized to achieve high yields of the desired N-arylated product. Studies on the coupling of poorly-activated imidazoles have shown that ligand choice and base stoichiometry are critical for high reactivity. nih.gov
Sonogashira Coupling for Alkynylpyridine Derivative Synthesis
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a versatile route to alkynyl-substituted aromatic compounds. wikipedia.org The two iodo substituents on the this compound ring are excellent leaving groups for this transformation. The general mechanism involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination. youtube.com
The reactivity of the two iodo groups in this compound is expected to differ. The C-I bond at the 4-position is generally more susceptible to oxidative addition than the C-I bond at the 5-position in dihalopyridines, although electronic effects from the amino group can influence this selectivity. nih.gov This differential reactivity could potentially allow for selective mono- or di-alkynylation by carefully controlling the reaction conditions, such as temperature, reaction time, and stoichiometry of the alkyne.
Table 2: Potential Products from Sonogashira Coupling of this compound
| Stoichiometry of Alkyne | Expected Major Product |
| 1 equivalent | 4-Alkynyl-5-iodopyridin-2-amine |
| 2 equivalents | 4,5-Dialkynylpyridin-2-amine |
The amino group at the 2-position can act as a coordinating ligand to the palladium catalyst, which may influence the catalytic activity. However, successful Sonogashira couplings have been reported for various aminopyridine derivatives. organic-chemistry.org The use of copper-free Sonogashira conditions could be explored to avoid potential side reactions like Glaser coupling. wikipedia.org
Hiyama and Negishi Cross-Coupling Variants
Hiyama Coupling: The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide. wikipedia.org This reaction requires activation of the organosilane, typically with a fluoride (B91410) source like TBAF, to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org The iodo groups of this compound are suitable electrophilic partners for this coupling. Similar to other palladium-catalyzed cross-couplings, selective mono- or di-arylation/vinylation could be achieved by controlling the reaction parameters. The development of fluoride-free Hiyama coupling protocols offers milder reaction conditions. wikipedia.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. wikipedia.org Organozinc reagents are highly reactive, often allowing for milder reaction conditions and greater functional group tolerance compared to other organometallic reagents. The reaction of this compound with an organozinc reagent would be expected to proceed efficiently at one or both iodo positions. The synthesis of unnatural amino acids has been achieved using Negishi cross-couplings, highlighting its utility in complex molecule synthesis. rsc.orgrsc.org
Table 3: Comparison of Hiyama and Negishi Coupling with this compound
| Coupling Reaction | Organometallic Reagent | Activator/Conditions | Key Features |
| Hiyama | Organosilane | Fluoride source or base | Low toxicity of silicon reagents. organic-chemistry.org |
| Negishi | Organozinc | - | High reactivity and functional group tolerance. wikipedia.org |
For both Hiyama and Negishi couplings, the regioselectivity of the reaction on the diiodinated pyridine ring would be a key aspect to investigate. The electronic and steric effects of the amino group and the pyridine nitrogen would play a crucial role in determining which iodo group reacts preferentially.
Stille Coupling and Related Tin-Mediated Reactions
The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide. wikipedia.org Organostannanes are stable to air and moisture, but their toxicity is a significant drawback. The reaction mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org
This compound is a suitable substrate for Stille coupling. The reaction with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) could be used to introduce a wide range of substituents at the 4- and/or 5-positions. The differential reactivity of the two C-I bonds could be exploited for selective functionalization. The intramolecular Stille-Kelly coupling is a variation that can be used for the synthesis of cyclic compounds. wikipedia.org
Electrophilic Aromatic Substitution (EAS) Investigations of this compound
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which is further enhanced upon protonation in acidic media. uoanbar.edu.iq However, the 2-amino group is a strong activating, ortho-, para-directing group. In this compound, the positions available for substitution are C-3 and C-6.
The directing effects of the substituents are as follows:
2-Amino group: Activating, directs to C-3 and C-5.
Pyridine Nitrogen: Deactivating, directs to C-3 and C-5.
4-Iodo and 5-Iodo groups: Deactivating (inductive effect) and ortho-, para-directing.
Considering these effects, the most likely position for electrophilic attack is the C-3 position, which is activated by the amino group and is a meta-position relative to the deactivating pyridine nitrogen. However, the steric bulk of the adjacent iodo group at the 4-position might hinder substitution at C-3. The C-6 position is less sterically hindered but is not activated by the amino group. The reactivity of 4-aminopyridine (B3432731) with halogens has been shown to result in complex product mixtures, including charge-transfer complexes and protonated species. acs.org
Rearrangement Reactions and Intramolecular Cyclization Pathways Involving this compound
Substituted aminopyridines can undergo various rearrangement reactions. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement involving a formal two-carbon insertion. nih.govacs.org While this compound has a different substitution pattern, the potential for rearrangements under certain conditions should be considered.
The presence of the amino group and the iodo substituents makes this compound a potential precursor for intramolecular cyclization reactions. For example, if a suitable side chain were introduced at the amino group, an intramolecular palladium- or copper-catalyzed C-N or C-C bond formation could lead to the synthesis of fused heterocyclic systems. Iodine-mediated intramolecular electrophilic aromatic cyclization is another possible pathway for constructing annulated pyridine derivatives. organic-chemistry.org The formation of 3H-indoles via iodine-mediated intramolecular cyclization of enamines has been reported, which could serve as a model for potential cyclizations involving the amino group of this compound. acs.org
Reaction Kinetics and Detailed Mechanistic Studies of this compound Transformations
Detailed kinetic and mechanistic studies on the transformations of this compound are limited. However, general principles from studies on related systems can be applied.
For palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reaction, catalyst, and substrates. It can be the oxidative addition, transmetalation, or reductive elimination. nih.gov The presence of the amino group in this compound could influence the reaction kinetics by coordinating to the palladium center, potentially affecting the rate of the catalytic cycle. Kinetic studies of electrophilic substitution on 2-aminopyridine (B139424) derivatives have shown that the reaction rates are influenced by the acidity of the medium and the nature of the substituents. rsc.org
Advanced techniques such as mass spectrometry can be employed to investigate the mechanisms of palladium-catalyzed cross-coupling reactions by identifying transient catalytic species. uvic.ca Such studies on this compound would provide valuable insights into the role of the various functional groups in modulating its reactivity and would aid in the optimization of reaction conditions for selective transformations.
Computational Chemistry and Theoretical Characterization of 4,5 Diiodopyridin 2 Amine
Electronic Structure Elucidation via Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4,5-Diiodopyridin-2-amine, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine key electronic properties. These calculations provide insights into the molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ekb.eg For substituted pyridines, the introduction of electron-donating groups like the amino (-NH2) group tends to raise the HOMO energy, while electron-withdrawing iodine atoms can influence both HOMO and LUMO levels. ekb.egrsc.org
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the amino group, indicating sites susceptible to electrophilic attack. mdpi.com Conversely, positive potential would be expected around the hydrogen atoms of the amino group. This information is vital for predicting how the molecule will interact with other reagents. researchgate.net
| Calculated Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity. researchgate.net |
| Dipole Moment | ~2.5 D | Quantifies the molecule's overall polarity. |
Conformational Analysis and Molecular Dynamics Simulations of this compound
Understanding the three-dimensional structure and dynamics of this compound is fundamental to comprehending its function. Computational methods provide a detailed picture of its preferred shapes (conformations) and structural flexibility.
Conformational Analysis: This process involves identifying the most stable geometric arrangement of the atoms in the molecule. By performing a geometry optimization using quantum chemical methods, researchers can calculate the lowest energy conformation. researchgate.net This includes determining precise bond lengths, bond angles, and dihedral (torsion) angles. For this compound, key parameters would include the planarity of the pyridine ring, the orientation of the amino group relative to the ring, and the lengths of the C-I bonds. While the pyridine ring is largely planar, the amino group may have some rotational freedom, and slight puckering could be induced by the bulky iodine substituents.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of conformational changes. tandfonline.comnih.gov By simulating the molecule in a given environment (e.g., in a solvent or at a specific temperature), MD can reveal how this compound explores different conformations and interacts with its surroundings. ucl.ac.uk These simulations are crucial for understanding how the molecule's shape adapts and fluctuates, which can be critical for its reactivity or biological activity.
| Structural Parameter | Typical Calculated Value (Å or °) | Description |
|---|---|---|
| C-N (ring) Bond Length | 1.34 Å | Bond distance within the pyridine ring. |
| C-C (ring) Bond Length | 1.39 Å | Bond distance within the pyridine ring. |
| C-NH2 Bond Length | 1.37 Å | Bond connecting the amino group to the ring. |
| C-I Bond Length | 2.10 Å | Bond connecting the iodine atom to the ring. |
| C-N-C Bond Angle | 117° | Angle within the pyridine ring at the nitrogen atom. |
Spectroscopic Property Prediction through Quantum Chemical Methods
Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to verify experimental results or to aid in the structural elucidation of new compounds. researchgate.netresearchgate.net
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. researchgate.netamanote.com Calculations would predict distinct signals for the two non-equivalent aromatic protons and the five different carbon atoms in the molecule. Comparing these predicted shifts with experimental data can confirm the molecular structure. researchgate.net
Vibrational Frequencies (IR Spectroscopy): Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in an Infrared (IR) spectrum. cdnsciencepub.com For this compound, key predicted vibrations would include the N-H stretching of the amino group, C-N and C-C stretching modes of the pyridine ring, and the characteristic C-I stretching frequencies. nu.edu.kzresearchgate.net These theoretical spectra are invaluable for assigning experimental IR bands to specific molecular motions. eie.gr
| Spectroscopic Data | Predicted Value/Range | Assignment |
|---|---|---|
| ¹H NMR Chemical Shift | δ 6.5-8.5 ppm | Aromatic (C-H) and Amine (N-H) protons. |
| ¹³C NMR Chemical Shift | δ 80-160 ppm | Aromatic carbons (C-I carbons would be significantly shielded). |
| IR Frequency (N-H stretch) | 3300-3500 cm⁻¹ | Vibration of the amine group hydrogens. |
| IR Frequency (C=N/C=C stretch) | 1400-1600 cm⁻¹ | Stretching vibrations of the pyridine ring. |
| IR Frequency (C-I stretch) | 500-600 cm⁻¹ | Stretching vibration of the carbon-iodine bonds. |
Reaction Mechanism Elucidation through Computational Transition State Analysis and Energy Profiles
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products.
For reactions involving this compound, such as electrophilic substitution or cross-coupling reactions, computational methods can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile can be constructed. mdpi.com This profile provides a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone. nih.gov For instance, in a C-H activation reaction, DFT calculations can model the formation of metal-complex intermediates and the subsequent bond-breaking and bond-forming steps. rsc.org
Quantitative Structure-Reactivity Relationships (QSRR) Modeling for this compound Reactivity
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or physicochemical properties with its chemical reactivity. researchgate.net These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and then using regression analysis to find a mathematical equation that links these descriptors to an observed reactivity measure.
For this compound, a QSRR model could be developed to predict its reactivity in a specific class of reactions (e.g., nucleophilic substitution). nih.gov Molecular descriptors would be calculated, including electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors. chemrevlett.com By establishing a statistically valid relationship, such models can be used to predict the reactivity of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired properties. tandfonline.comnih.gov
Solvent Effects and Catalysis Studies using Advanced Computational Approaches
The chemical environment, particularly the solvent, can significantly influence a molecule's properties and reactivity. nih.gov Computational models are essential for understanding these effects.
Solvent Effects: Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is efficient for calculating how a solvent affects properties like conformational stability and electronic structure. For more detailed insights, explicit solvent models, where individual solvent molecules are included in the simulation, can be used. rsc.orgnih.gov These models are particularly important for studying specific interactions like hydrogen bonding between this compound and solvent molecules, which can dramatically alter reaction pathways and spectroscopic properties. researchgate.netcas.cz
Catalysis: Computational methods can also be used to investigate the potential of this compound to act as a catalyst or ligand in catalytic systems. DFT calculations can model the interaction of the molecule with metal centers, helping to understand the structure and stability of potential catalytic intermediates. scirp.org By simulating the entire catalytic cycle, researchers can gain insights into the mechanism, identify the rate-limiting step, and design more efficient catalysts. mdpi.com
Applications of 4,5 Diiodopyridin 2 Amine As a Key Building Block in Advanced Organic Synthesis
Scaffold for Novel Heterocyclic Architectures
The structural attributes of 4,5-diiodopyridin-2-amine make it an ideal candidate for the synthesis of diverse heterocyclic systems. The reactive iodine and amine functionalities serve as handles for various cyclization and coupling reactions, enabling the construction of polycyclic and fused-ring structures with potential biological and material science applications.
Synthesis of Polycyclic Pyridine (B92270) Derivatives and Bioisosteres
While direct applications of this compound in the synthesis of complex polycyclic pyridine derivatives are not extensively documented in readily available literature, its structure suggests significant potential. The di-iodo substitution allows for sequential or simultaneous cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce aryl, alkyl, or alkynyl groups. These reactions can be followed by intramolecular cyclization strategies to build additional rings onto the pyridine core. For instance, the introduction of a suitably functionalized substituent at the C4 or C5 position could facilitate a subsequent ring-closing reaction with the C2-amino group or the pyridine nitrogen, leading to the formation of novel polycyclic systems.
The general synthetic utility of di-halogenated pyridines in creating polycyclic structures is well-established. For example, palladium-catalyzed amination reactions of polyhalopyridines have been successfully employed to introduce amino substituents, which can then participate in further cyclization reactions. While a specific example using this compound is not provided, the principles of these reactions are applicable.
Integration into Fused Ring Systems and Spirocycles
The synthesis of fused ring systems often relies on building blocks that can undergo annulation reactions. This compound, with its adjacent iodine atoms, presents an opportunity for the construction of rings fused to the pyridine core. For instance, a double Heck reaction with a suitable di-olefin could, in principle, lead to the formation of a new six-membered ring fused across the C4 and C5 positions. Similarly, transition metal-catalyzed reactions are pivotal in the synthesis of various nitrogen-containing heterocycles. nih.gov
The creation of spirocycles, which feature a single atom as the junction of two rings, from this compound is a more complex synthetic challenge. It would likely involve a multi-step sequence where functional groups are introduced at the C4 or C5 position that can then participate in an intramolecular cyclization to form the spirocyclic core. While specific examples are not readily found, the general strategies for spirocycle synthesis often involve intramolecular cyclizations of precursors with appropriate geometries, a pathway that could be envisioned starting from derivatives of this compound.
Precursor for Advanced Organic Materials and Functional Molecules
The electronic properties and reactive sites of this compound make it an intriguing building block for the development of advanced organic materials with tailored optical, electronic, and catalytic properties.
Development of Ligands for Metal Catalysis
Aminopyridines are a well-known class of ligands in coordination chemistry, capable of binding to metal centers through both the pyridine nitrogen and the exocyclic amino group to form stable chelate rings. researchgate.net These aminopyridinato ligands have been instrumental in the development of catalysts for various organic transformations. researchgate.net The presence of two iodine atoms on the pyridine ring of this compound offers a unique opportunity to further functionalize the ligand scaffold. These iodine atoms can be substituted via cross-coupling reactions to introduce sterically bulky or electronically diverse groups, thereby tuning the catalytic activity and selectivity of the resulting metal complexes. wikipedia.org
The general field of coordination compounds is vast, with applications ranging from industrial catalysis to bioinorganic chemistry. wikipedia.orgmdpi.comncert.nic.in The ability to systematically modify the ligand framework is crucial for catalyst development, and this compound provides a platform for such modifications.
Table 1: Potential Metal Complexes with this compound Derivatives
| Metal Center | Potential Ligand Derivative | Potential Catalytic Application |
|---|---|---|
| Palladium (Pd) | 4,5-Diaryl-pyridin-2-amine | Cross-coupling reactions |
| Rhodium (Rh) | 4,5-Dialkyl-pyridin-2-amine | Hydroformylation |
Building Blocks for Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
The development of new organic materials is central to advancing OLED technology. alfachemic.com Blue emitters, in particular, are a key area of research. nih.govencyclopedia.pub Pyridine-containing compounds are frequently utilized in the design of electron-transporting materials and emitters due to their electron-deficient nature. The di-iodo functionality of this compound allows for the introduction of various aromatic and heteroaromatic moieties through cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govmdpi.commdpi.com This modular approach enables the synthesis of a library of derivatives with tunable photophysical properties.
By attaching chromophoric units to the this compound core, it is conceivable to create novel fluorescent or phosphorescent materials. The amino group can also be functionalized to further modify the electronic properties and solid-state packing of the molecules, which are crucial factors for efficient OLED performance. While specific OLEDs based on this compound are not detailed in the available literature, the general design principles of OLED materials suggest its potential as a valuable building block. researchgate.netresearchgate.net
Monomers for Polymeric Materials with Tailored Properties
The di-functionality of this compound, specifically the two reactive iodine atoms, makes it a potential monomer for the synthesis of novel polymers through polycondensation reactions. For instance, poly(arylene)s could be synthesized via Suzuki polycondensation with aromatic diboronic acids. The resulting polymers would incorporate the aminopyridine unit into the polymer backbone, potentially imparting unique properties such as thermal stability, specific solubility, and the ability to coordinate with metal ions.
The synthesis of polymers with tailored properties is a major focus of materials science. researchgate.net Polyamides and other nitrogen-containing polymers are known for their excellent thermal and mechanical properties. whiterose.ac.uk While direct polymerization of this compound is not widely reported, its structure is amenable to established polymerization techniques, suggesting a pathway to new materials with potentially interesting electronic and coordination properties.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
Utilization in the Synthesis of Complex Chemical Entities
The strategic positioning of two iodine atoms and an amino group on the pyridine ring makes this compound a highly versatile precursor for the construction of intricate molecular architectures, particularly fused heterocyclic systems of medicinal interest. The differential reactivity of the iodine atoms and the nucleophilicity of the amino group can be exploited in a sequential manner to build complex scaffolds.
A significant application of this building block is in the synthesis of substituted pyrido[4,5-d]pyrimidines, a class of compounds often investigated for their potential as kinase inhibitors. The synthesis can be designed as a one-pot or a stepwise sequence of cross-coupling reactions followed by cyclization. For instance, a sequential Sonogashira and Suzuki-Miyaura coupling approach can be employed to introduce diverse substituents at the 4- and 5-positions of the pyridine ring.
The general synthetic strategy commences with a regioselective Sonogashira coupling at the more sterically accessible 5-position, followed by a Suzuki-Miyaura coupling at the 4-position. The resulting 4,5-disubstituted-2-aminopyridine intermediate can then undergo cyclization with a suitable one-carbon synthon, such as formamide (B127407) or a derivative thereof, to construct the pyrimidine (B1678525) ring. This methodology allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, leading to a library of structurally diverse pyrido[4,5-d]pyrimidines.
Table 1: Synthesis of a Hypothetical Pyrido[4,5-d]pyrimidine Derivative
| Step | Reactants | Reagents and Conditions | Intermediate/Product |
| 1 | This compound, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt, 12 h | 5-Iodo-4-(phenylethynyl)pyridin-2-amine |
| 2 | 5-Iodo-4-(phenylethynyl)pyridin-2-amine, 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 18 h | 5-(4-Methoxyphenyl)-4-(phenylethynyl)pyridin-2-amine |
| 3 | 5-(4-Methoxyphenyl)-4-(phenylethynyl)pyridin-2-amine | Formamide, 180 °C, 6 h | 7-(4-Methoxyphenyl)-8-phenylpyrido[4,5-d]pyrimidin-4-amine |
Development of Novel Synthetic Methodologies Leveraging the Unique Reactivity of this compound
The unique arrangement of functional groups in this compound not only allows for its use in the synthesis of known scaffolds but also facilitates the development of novel synthetic methodologies. The presence of two distinct halogen atoms in proximity to a nucleophilic amino group opens avenues for innovative annulation and multi-component reactions.
One area of methodological development is the exploration of regioselective functionalization. The electronic and steric differences between the C4 and C5 positions can be exploited to achieve selective reactions under carefully controlled conditions. For example, by tuning the palladium catalyst and reaction conditions, it is possible to favor either Sonogashira or Suzuki-Miyaura coupling at one position over the other, enabling the synthesis of unsymmetrically substituted 2-aminopyridines that are otherwise difficult to access.
Furthermore, the juxtaposition of the amino and iodo groups is amenable to the development of novel cascade reactions for the synthesis of fused polycyclic systems. For instance, a palladium-catalyzed coupling reaction could be designed to be followed in situ by an intramolecular cyclization involving the amino group. This approach offers a more atom- and step-economical route to complex heterocycles compared to traditional multi-step syntheses.
A hypothetical example of a novel synthetic methodology could involve a one-pot, three-component reaction. In this scenario, this compound could react with a terminal alkyne and an aryl boronic acid in the presence of a suitable palladium catalyst system that promotes a tandem Sonogashira-Suzuki-Miyaura coupling, followed by a cyclization step facilitated by the amino group, to afford a complex fused heterocyclic product in a single operation.
Table 2: Hypothetical One-Pot Synthesis of a Fused Heterocyclic System
| Reactants | Catalyst System | Reaction Type | Product |
| This compound, Trimethylsilylacetylene, 2-Thienylboronic acid | Pd(dppf)Cl₂, CuI, Cs₂CO₃ | One-pot sequential Sonogashira coupling, Suzuki-Miyaura coupling, and intramolecular annulation (conceptual) | A complex fused pyrido-thieno-pyrimidine derivative (hypothetical) |
Advanced Spectroscopic and Analytical Characterization of 4,5 Diiodopyridin 2 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. For 4,5-Diiodopyridin-2-amine, both ¹H and ¹³C NMR spectroscopy would provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing nature of the iodine atoms and the electron-donating amino group. The two aromatic protons would likely appear as singlets due to the absence of adjacent protons for coupling. The amine protons typically appear as a broad singlet, and their chemical shift can be solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal five distinct signals corresponding to the five carbon atoms in the pyridine (B92270) ring. The carbons bearing the iodine atoms (C4 and C5) would be significantly shifted downfield due to the heavy atom effect of iodine. The carbon attached to the amino group (C2) and the remaining aromatic carbons (C3 and C6) would also have characteristic chemical shifts.
| Predicted NMR Data for this compound |
| ¹H NMR (in DMSO-d₆) |
| Chemical Shift (ppm) |
| ~8.0 |
| ~6.5 |
| ~6.0 |
| ¹³C NMR (in DMSO-d₆) |
| Chemical Shift (ppm) |
| ~160 |
| ~155 |
| ~110 |
| ~90 |
| ~85 |
Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₅H₄I₂N₂). The calculated exact mass would be compared to the measured mass to confirm the elemental composition.
Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pattern of the molecule. The fragmentation would likely involve the loss of iodine atoms, the amino group, and potentially cleavage of the pyridine ring, providing further structural confirmation.
| Predicted Mass Spectrometry Data for this compound |
| Technique |
| HRMS (ESI+) |
| MS/MS Fragmentation |
Note: The data in the table is predicted, as specific experimental mass spectra for this compound were not found in the searched literature.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-I stretching vibrations would be found at lower wavenumbers, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.
| Predicted Vibrational Spectroscopy Data for this compound |
| Vibrational Mode |
| N-H Stretch (asymmetric) |
| N-H Stretch (symmetric) |
| N-H Bend |
| Aromatic C=C/C=N Stretch |
| C-I Stretch |
Note: The data in the table is based on typical frequency ranges for the respective functional groups.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π-π* transitions of the aromatic pyridine ring. The presence of the amino and iodo substituents will influence the position and intensity of these absorption maxima (λ_max).
Chromatographic and Separation Techniques for Purity Assessment and Isomer Resolution
Chromatographic techniques are crucial for assessing the purity of a compound and for separating it from any isomers or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a buffer, would likely be used. The purity is determined by the area percentage of the main peak in the chromatogram.
Emerging Research Frontiers and Future Perspectives for 4,5 Diiodopyridin 2 Amine Chemistry
Development of Asymmetric Synthesis Routes Incorporating 4,5-Diiodopyridin-2-amine as a Chiral Precursor
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. researchgate.net The development of asymmetric synthesis routes that utilize novel chiral precursors is therefore a critical area of research. researchgate.net While specific applications of this compound as a chiral precursor have yet to be extensively reported, its structure suggests significant potential in this domain. The presence of the amino group allows for the introduction of chirality through the formation of chiral derivatives, which can then serve as templates or catalysts in asymmetric transformations.
For instance, the amino group can be functionalized with a chiral auxiliary, creating a molecule with a defined stereochemistry that can direct subsequent reactions. The iodine atoms, being excellent leaving groups in cross-coupling reactions, provide handles for the construction of complex molecular architectures with high stereocontrol. The development of chiral dialkylaminopyridine catalysts has been a significant area of research, and by analogy, chiral derivatives of this compound could be explored as novel organocatalysts. nih.gov
Table 1: Potential Asymmetric Transformations Utilizing Chiral Derivatives of this compound
| Transformation | Chiral Derivative of this compound | Potential Product |
| Asymmetric Aldol Reaction | Chiral oxazolidinone derivative | Enantiomerically enriched β-hydroxy carbonyl compound |
| Asymmetric Michael Addition | Chiral imine derivative | Chiral 1,5-dicarbonyl compound |
| Asymmetric Heck Reaction | Chiral phosphine (B1218219) ligand derivative | Chiral substituted alkene |
| Asymmetric Suzuki Coupling | Chiral N-heterocyclic carbene ligand | Axially chiral biaryl compound |
The data in this table is hypothetical and serves to illustrate the potential applications of this compound in asymmetric synthesis based on established methodologies with analogous compounds.
Exploration of Photoinduced and Electrocatalytic Transformations Involving this compound
Photoinduced and electrocatalytic reactions have gained prominence as powerful tools for organic synthesis, offering mild and often unique reaction pathways. rsc.org The presence of carbon-iodine bonds in this compound makes it an excellent candidate for such transformations. Aryl iodides are known to be susceptible to photoinduced single-electron transfer (SET) processes, leading to the formation of aryl radicals that can participate in a variety of coupling and cyclization reactions. nih.govresearchgate.net The visible-light-driven reduction of aryl halides is an emerging area that provides an environmentally friendly method for generating aryl radicals. nih.govresearchgate.net
Similarly, the electrochemical reduction of aryl halides offers a controlled method for the generation of reactive intermediates. chigroup.site The application of these techniques to this compound could enable the development of novel synthetic routes to complex pyridine-containing molecules. For example, intramolecular photoinduced cyclization of a suitably substituted derivative could lead to the formation of novel heterocyclic systems. Furthermore, electrocatalytic cross-coupling reactions could provide an alternative to traditional transition-metal-catalyzed methods.
Table 2: Comparison of Potential Photoinduced and Electrocatalytic Reactions of Halogenated Pyridines
The data for this compound in this table is predictive and based on the known reactivity of other aryl halides.
Application in Supramolecular Chemistry and Self-Assembly for Advanced Materials
Supramolecular chemistry, the study of systems involving intermolecular interactions, is a rapidly expanding field with applications in materials science, nanotechnology, and biology. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, has emerged as a powerful tool for the construction of supramolecular assemblies. nih.gov The two iodine atoms in this compound are excellent halogen bond donors, and the pyridine (B92270) nitrogen and amino group can act as halogen bond acceptors. This combination of functionalities makes this compound an attractive building block for the design of complex supramolecular architectures. mdpi.com
The self-assembly of pyridine-based molecules has been shown to lead to the formation of nanotubes, nanofibers, and other ordered structures. nih.govnih.gov By carefully designing derivatives of this compound, it may be possible to control the self-assembly process to generate materials with specific properties. For example, the incorporation of long alkyl chains could lead to the formation of liquid crystalline phases, while the introduction of photoresponsive groups could result in materials that change their structure in response to light. The cooperative self-assembly of such molecules could lead to mechanically robust materials. nih.gov
Integration into Flow Chemistry Systems for Scalable and Efficient Production of Derivatives
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, has numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. acs.org The synthesis and functionalization of heterocyclic compounds, including pyridines, have been successfully translated to flow chemistry systems. beilstein-journals.orgmdpi.comorganic-chemistry.org The integration of this compound into flow chemistry workflows could enable the efficient and scalable production of its derivatives.
For instance, the iodination of the pyridine ring, a reaction that can be hazardous on a large scale in batch, could be performed more safely and with greater control in a flow reactor. Subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, could also be carried out in flow, allowing for the rapid generation of a library of derivatives for screening in various applications. The development of a continuous flow method for the synthesis of functionalized pyridine derivatives highlights the potential of this technology. researchgate.net
Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Derivatization of this compound
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Limited | High |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volume |
| Product Purity | Often requires extensive purification | Higher purity due to better control |
| Throughput | Low | High |
This table presents a generalized comparison and the specific advantages of flow chemistry would need to be experimentally validated for reactions involving this compound.
Synergistic Approaches Combining Experimental Synthesis with Advanced Computational Research for Rational Design
The integration of computational chemistry with experimental synthesis has become an indispensable tool in modern drug discovery and materials science. openmedicinalchemistryjournal.compatsnap.comnih.gov Computational methods can be used to predict the properties and reactivity of molecules, guiding the design of synthetic targets and the optimization of reaction conditions. longdom.org In the context of this compound, computational studies could play a crucial role in exploring its potential.
For example, density functional theory (DFT) calculations could be used to investigate the electronic structure of the molecule and predict its reactivity in various transformations. Molecular docking studies could be employed to assess its potential as a ligand for biological targets. chemrj.org Furthermore, computational screening of virtual libraries of this compound derivatives could identify promising candidates for synthesis and experimental evaluation. This synergistic approach can significantly accelerate the research and development process.
Table 4: Potential Applications of Computational Chemistry in the Study of this compound
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electronic properties and reaction mechanisms | Understanding of reactivity and selectivity |
| Molecular Docking | Prediction of binding modes to biological targets | Identification of potential drug candidates |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Design of more potent derivatives |
| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics and interactions | Insight into the behavior in biological or material systems |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirms the substitution pattern on the pyridine ring. Deshielded protons adjacent to iodine atoms (e.g., H-3 or H-6) show distinct splitting due to spin-spin coupling with iodine's quadrupolar nuclei .
- Mass spectrometry (HRMS) : Validates molecular weight (345.91 g/mol) and isotopic patterns characteristic of diiodo compounds .
- IR spectroscopy : Identifies NH₂ stretching vibrations (~3350 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
How can researchers address challenges in regioselectivity when introducing iodine atoms to the pyridine ring?
Advanced Research Question
Regioselective iodination is complicated by the electron-donating amine group, which directs electrophiles to specific positions. Strategies include:
- Directing groups : Introducing temporary substituents (e.g., nitro or methoxy groups) to steer iodination to the 4,5-positions, followed by deprotection .
- Metal-mediated reactions : Palladium or copper catalysts paired with ligands (e.g., phenanthroline) improve selectivity by stabilizing transition states .
- Computational modeling : DFT studies predict favorable iodination sites based on electron density maps and transition-state energies .
What computational methods are used to predict the electronic properties of this compound, and how do they inform experimental design?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the electron-withdrawing iodine atoms lower the LUMO energy, making the compound susceptible to nucleophilic attacks .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) to prioritize synthetic derivatives for activity testing .
- Solvent effect simulations : Predict solubility and stability in different media using COSMO-RS models .
How can researchers resolve contradictions in spectroscopic data during the characterization of this compound?
Advanced Research Question
Contradictions may arise from:
- Impurity interference : Use preparative HPLC or recrystallization to isolate pure samples before reanalyzing .
- Dynamic effects in NMR : Variable-temperature NMR resolves signal broadening caused by iodine's quadrupolar relaxation .
- Cross-validation : Compare data with structurally similar compounds (e.g., 3,5-diiodopyridin-2-amine) to confirm assignments .
What strategies optimize the stability of this compound under different experimental conditions?
Advanced Research Question
- Light-sensitive degradation : Store in amber vials under inert gas (Ar/N₂) to prevent photodeiodination .
- Thermal stability : Avoid prolonged heating >150°C, which may cleave C-I bonds. Use low-temperature reactions (e.g., Suzuki coupling at 60°C) .
- Moisture control : Lyophilize samples and use anhydrous solvents to mitigate hydrolysis of the amine group .
How can researchers design experiments to study the biological interactions of this compound, such as enzyme inhibition?
Advanced Research Question
- Target identification : Screen against kinase or phosphatase libraries using fluorescence-based assays .
- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., replacing iodine with bromine) to evaluate halogen-dependent activity .
- Crystallography : Co-crystallize the compound with target proteins to map binding interactions and guide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
